N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide
Description
N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide is a complex organic compound that features a difluoromethoxy group, a phenyl ring, and a triazolopyridine moiety
Properties
IUPAC Name |
N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O2/c1-23-14-13(21-22-23)11(7-9-19-14)15(24)20-8-6-10-4-2-3-5-12(10)25-16(17)18/h2-5,7,9,16H,6,8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGLLHBHSTWFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2N=N1)C(=O)NCCC3=CC=CC=C3OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide typically involves multiple steps, starting from commercially available precursorsThe final step often includes the coupling of the carboxamide group under mild conditions to avoid decomposition of the sensitive difluoromethoxy group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The difluoromethoxy group can be oxidized under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under reductive conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of difluoromethoxybenzoic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The triazolopyridine moiety is known to bind to specific protein targets, potentially inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(trifluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide
- N-[2-[2-(methoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide
- N-[2-[2-(fluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide
Uniqueness
N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more bioactive compared to its analogs with different substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
